molecular formula C14H11N3OS B2541283 N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide CAS No. 391863-89-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2541283
CAS No.: 391863-89-1
M. Wt: 269.32
InChI Key: QCNQQFPASXEEIG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3OS and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Medicinal Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide and its derivatives exhibit a wide range of biological activities due to their interaction with biological systems. These compounds have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the compounds' interactions through pharmacophoric substituents, multicyclic ring systems (π-π interaction, DNA intercalation), and lipophilic characteristics that enable penetration through biological membranes. The structure-activity relationships of these compounds are influenced by their heterocyclic core, demonstrating the potential for further exploration in drug development and other therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Material Science and Engineering

In the field of material science, the properties of naphthalene and its derivatives, including this compound, are of interest for their potential applications in scintillators, polymers, and other advanced materials. These compounds contribute to the development of materials with specific optical, electrical, and structural properties that are useful in various applications, including electronics, photonics, and environmental engineering. The modification of naphthalene structures has led to the creation of materials with enhanced properties, such as improved thermal, light, and radiation-damage stability, which are crucial for their application in advanced technological solutions (Salimgareeva & Kolesov, 2005).

Environmental Science

Naphthalene derivatives, including this compound, are also studied for their environmental applications, particularly in the remediation of polycyclic aromatic hydrocarbons (PAHs) pollution. Their chemical structure allows for interactions with pollutants, enabling their use in strategies for pollution control and environmental cleanup. The study of these compounds contributes to the understanding of their behavior in the environment and their potential impact on human health and ecosystems (Peng et al., 2008).

Mechanism of Action

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins or enzymes.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with their targets through various mechanisms, potentially leading to the inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.

Result of Action

Based on the reported antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of bacteria or fungi.

Safety and Hazards

Like all chemicals, 1,3,4-thiadiazole derivatives should be handled with care. They can be harmful if swallowed, and they should be stored in a safe place away from heat and open flames .

Future Directions

Research into 1,3,4-thiadiazole derivatives is ongoing, and these compounds continue to show promise in a variety of therapeutic applications . Future research will likely focus on developing new derivatives with improved efficacy and safety profiles, as well as exploring new potential applications for these compounds .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQQFPASXEEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323115
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391863-89-1
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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